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Compound of Interest

Compound Name: (Z2)-Fluoxastrobin

Cat. No.: B061175

The fungicidal activity of (Z)-Fluoxastrobin is rooted in its ability to disrupt cellular energy
production at its most critical point: the mitochondrial electron transport chain (ETC).

The Fungal Mitochondrial Electron Transport Chain
(ETC)

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that
facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen).
This process is coupled with the pumping of protons from the mitochondrial matrix to the
intermembrane space, creating a proton gradient that drives ATP synthesis via ATP synthase
(Complex V).

The Target: Cytochrome bcl Complex (Complex Ill)

(Z)-Fluoxastrobin specifically targets the cytochrome bcl complex, also known as Complex lll.
[2] This enzyme is a critical component of the ETC, responsible for oxidizing ubiquinol
(Coenzyme Q) and transferring the resulting electrons to cytochrome c.[5] This reaction is a
key step in the generation of the proton gradient. The function of Complex Il is best described
by the Q-cycle mechanism, which involves a bifurcated electron transfer pathway at two distinct
binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[5]

Specific Inhibition at the Quinone "outside" (Qo) Site
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(Z2)-Fluoxastrobin binds with high affinity to the Qo site of the cytochrome bcl complex.[6] This
binding physically obstructs the docking of the natural substrate, ubiquinol, preventing its
oxidation.[2] The interruption of the Q-cycle halts the flow of electrons to cytochrome c,
collapses the mitochondrial membrane potential, and ceases ATP synthesis, depriving the
fungal cell of the energy required for vital processes.[4][7]
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Caption: Mechanism of (Z)-Fluoxastrobin action on the fungal ETC.
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Quantitative Efficacy Data

The efficacy of Qol fungicides is typically quantified by determining the concentration required
to inhibit fungal growth or enzyme activity by 50% (ECso or ICso) or the inhibition constant (Ki)
for the target enzyme. While specific quantitative data for the (Z)-isomer of Fluoxastrobin
against a wide range of fungi is not extensively consolidated in publicly available literature, data
for the general compound and its close chemical relatives demonstrate high potency.

. Fungal . e
Fungicide ) Assay Type Value Unit Citation
Species
MDA-MB-231 o
) Cytotoxicity
Fluoxastrobin ~ (human cell 6.9 pg/mL [8]
) (XTT assay)
line)
) Rhizoctonia Mycelial
Azoxystrobin ) 10.86 mg/L [6]
cerealis Growth
) Porcine bcl Enzyme
Azoxystrobin o ) 297.6 nM 9]
complex Inhibition (Ki)
Pyraclostrobi Puccinia Uredia
e 0.005 - 0.02 pg/mL [10]
n triticina Number
Pyraclostrobi Cryptococcus  Myecelial
0.03->16 pg/mL [11]

n spp. Growth (MIC)

Note: Data for human cell lines are provided for context on cytotoxic potential but are not
indicative of specific antifungal efficacy. Data for related Qol fungicides Azoxystrobin and
Pyraclostrobin are included to illustrate the typical potency range for this class of inhibitors.

Fungal Resistance Mechanisms

The site-specific nature of (Z)-Fluoxastrobin exerts strong selective pressure, leading to the
development of resistance in fungal populations.

Target Site Modification
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The most common and significant mechanism of resistance is a point mutation in the
mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the bcl complex.[3]
A single nucleotide polymorphism can lead to an amino acid substitution in the Qo binding
pocket, reducing the binding affinity of the fungicide. The most frequently observed mutation is
a substitution of glycine with alanine at position 143 (G143A).[3] This change sterically hinders
the binding of strobilurin fungicides, including Fluoxastrobin, rendering them ineffective while

having a minimal impact on the enzyme's natural function.
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Caption: Resistance via target site mutation (G143A) in cytochrome b.

Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway. This pathway branches from the
main ETC at the ubiquinone pool and transfers electrons directly to oxygen, bypassing
Complexes IIl and IV. While this process does not contribute to ATP synthesis, it can allow the
fungus to survive the blockage of Complex Il by a Qol fungicide, conferring a degree of

tolerance.

Key Experimental Protocols
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Assessing the impact of (Z)-Fluoxastrobin on fungal mitochondria requires specialized
bioenergetic and enzymatic assays.

Protocol: Measurement of Mitochondrial Respiration via
Extracellular Flux Analysis

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen
Consumption Rate (OCR), a direct indicator of mitochondrial respiration, in intact fungal cells or
spheroplasts. The "Mito Stress Test" assay uses sequential injections of mitochondrial
inhibitors to dissect the components of respiration.

I. Materials:

o Seahorse XF Cell Culture Microplate
e Seahorse XF Sensor Cartridge

e Seahorse XF Calibrant

o Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose,
pyruvate, and glutamine, pH adjusted to 7.4)[3]

o Fungal cell or spheroplast suspension

e Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent),
Rotenone/Antimycin A (Complex I/1ll inhibitors)

* (Z)-Fluoxastrobin stock solution
II. Methodology:

o Cartridge Hydration: A day prior to the assay, hydrate the sensor cartridge by adding 200 uL
of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
Incubate overnight at 37°C in a non-CO: incubator.[12][13]

o Cell Plating: Seed fungal cells/spheroplasts into the XF microplate wells at a predetermined
optimal density. Allow cells to adhere or form a monolayer.
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o Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed
XF Assay Medium. Incubate the cell plate at 37°C in a non-COz incubator for 45-60 minutes
to allow temperature and pH to equilibrate.[12]

o Prepare Compounds: Prepare injection solutions of (Z)-Fluoxastrobin (or vehicle control),
Oligomycin, FCCP, and Rotenone/Antimycin A in XF Assay Medium at the desired final
concentrations. Load the compounds into the appropriate ports (A, B, C, D) of the hydrated
sensor cartridge.

o Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once
calibration is complete, replace the calibrant plate with the cell plate and initiate the assay
protocol. The instrument will measure baseline OCR before sequentially injecting the
compounds and measuring the subsequent changes in OCR.

[ll. Data Interpretation:

Basal Respiration: The initial OCR before any injections.

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

Maximal Respiration: The peak OCR achieved after FCCP injection.

Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.

(Z)-Fluoxastrobin Effect: A dose-dependent decrease in Basal and Maximal Respiration
indicates inhibition of the ETC.
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Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
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Protocol: In Vitro Succinate-Cytochrome c Reductase
(Complex lI-11l) Activity Assay

This spectrophotometric assay measures the activity of the bcl complex by providing its

substrate (reduced Coenzyme Q via Complex Il) and monitoring the reduction of its product,

cytochrome c.

Materials:

Isolated fungal mitochondria

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
Succinate (Complex Il substrate)

Potassium cyanide (KCN) (to inhibit Complex V)
Oxidized Cytochrome ¢

(Z2)-Fluoxastrobin stock solution in DMSO

Spectrophotometer capable of measuring absorbance at 550 nm

. Methodology:

Mitochondria Isolation: Isolate mitochondria from fungal mycelia via differential
centrifugation.[7] Determine protein concentration using a standard method (e.g., Bradford
assay).

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, KCN, and
oxidized cytochrome c.

Inhibitor Incubation: Add a specific concentration of (Z)-Fluoxastrobin (or DMSO for control)
to the reaction mixture. Add the mitochondrial suspension and incubate for 5-10 minutes at a
controlled temperature (e.g., 25°C).

Reaction Initiation: Start the reaction by adding succinate to the cuvette.
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o Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The
rate of increase is proportional to the rate of cytochrome c reduction and thus reflects the
activity of the cytochrome bcl complex.

o Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the
reaction rate against the logarithm of the inhibitor concentration to determine the ICso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Core Mechanism: Inhibition of Mitochondrial
Respiration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061175#z-fluoxastrobin-mechanism-of-action-in-
fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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